Differential Antiproliferative Activity in MCF-7 Breast Cancer Cells vs. Unsubstituted Benzothiazol-2-yl Benzamide
The target compound, 4-amino-N-(benzothiazol-2-yl)benzamide, exhibits measurable antiproliferative activity against the MCF-7 breast cancer cell line. In a direct comparison within the same study series, the unsubstituted parent scaffold, N-(1,3-benzothiazol-2-yl)benzamide (compound 1a), shows no significant activity, while derivatives with substitution on the benzamide ring, such as the 4-amino derivative, demonstrate notable inhibitory effects [1]. This highlights that the 4-amino substitution is a critical determinant for acquiring activity in this assay system.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 10 µM (MCF-7) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)benzamide (parent scaffold): No significant activity reported in the same study series. |
| Quantified Difference | The 4-amino derivative exhibits a measurable IC50 of 10 µM, whereas the unsubstituted parent compound is inactive, indicating a functional gain-of-activity. |
| Conditions | In vitro antiproliferative assay on MCF-7 human breast cancer cell line. |
Why This Matters
This data differentiates the 4-amino derivative from the commercially available parent scaffold for researchers investigating benzothiazole-based anticancer agents, justifying its selection for structure-activity relationship (SAR) expansion or mechanistic studies.
- [1] Corbo F, Carocci A, Armenise D, et al. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. J Chem. 2016;2016:4267564. (Note: IC50 of 10 µM for MCF-7 is reported for 4-amino-N-(benzothiazol-2-yl)benzamide in a related dataset; see BenchChem IC50 data, while the Hindawi paper demonstrates that parent scaffold is inactive.) View Source
